molecular formula C6H4F3NO2 B15206721 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one CAS No. 70399-11-0

1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one

Cat. No.: B15206721
CAS No.: 70399-11-0
M. Wt: 179.10 g/mol
InChI Key: UIWMRPOVTXVMMI-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one is an organic compound characterized by the presence of a trifluoroacetyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one can be synthesized through the reaction of 2,2,2-trifluoroacetyl chloride with pyrrolone under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one involves its interaction with specific molecular targets. The trifluoroacetyl group is known to form strong hydrogen bonds and electrostatic interactions with biological molecules, which can inhibit enzyme activity or alter protein function. This makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one is unique due to its specific structure, which combines the properties of the trifluoroacetyl group with the pyrrolone ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .

Biological Activity

1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one, also known as 2-(trifluoroacetyl)pyrrole, is a heterocyclic compound characterized by a pyrrole ring substituted with a trifluoroacetyl group. Its molecular formula is C6H4F3NO2C_6H_4F_3NO_2 and has a molecular weight of 179.10 g/mol. This compound exhibits unique chemical reactivity and biological activity due to the presence of the trifluoroacetyl group, which enhances its potential applications in various fields, including medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This characteristic allows it to inhibit enzyme activity or alter protein function, making it valuable in biochemical studies and therapeutic developments .

Enzyme Inhibition Studies

Research has indicated that compounds containing trifluoroacetyl groups can exhibit significant enzyme inhibition. For instance, the inclusion of a trifluoroacetyl group in various structures has been linked to enhanced potency against certain enzymes, such as reverse transcriptase and serotonin uptake inhibitors . The specific interactions of this compound with target enzymes remain an area of active investigation.

Cytotoxicity and Antimicrobial Activity

Preliminary studies have suggested that this compound may possess cytotoxic properties. For example, related compounds have demonstrated promising cytotoxic activity against various cancer cell lines and antibacterial effects against resistant strains . The trifluoroacetyl moiety is believed to play a crucial role in these activities by enhancing the lipophilicity and membrane permeability of the compounds.

Synthesis and Derivatives

This compound can be synthesized through various methods, including the reaction of 2,2,2-trifluoroacetyl chloride with pyrrolone. This versatility allows for the creation of derivatives with potentially enhanced biological activities.

Table 1: Synthesis Methods of this compound

MethodDescription
Reaction with Acyl ChlorideReaction of trifluoroacetyl chloride with pyrrolone in an inert solvent.
Continuous Flow ProcessIndustrial scale production using controlled temperature and pressure.
DerivatizationModification of the compound to explore enhanced properties.

Comparative Studies

Comparative studies have been conducted on similar compounds to evaluate their biological activities. For example:

  • Trifluoroacetic anhydride: Used in organic synthesis but exhibits different reactivity compared to this compound.
  • Trifluoroacetamide: Shares some applications but differs in stability and reactivity.

These comparisons highlight the unique properties of this compound that make it particularly interesting for further research in drug development and enzyme inhibition studies .

Properties

CAS No.

70399-11-0

Molecular Formula

C6H4F3NO2

Molecular Weight

179.10 g/mol

IUPAC Name

1-(2,2,2-trifluoroacetyl)-3H-pyrrol-2-one

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h1,3H,2H2

InChI Key

UIWMRPOVTXVMMI-UHFFFAOYSA-N

Canonical SMILES

C1C=CN(C1=O)C(=O)C(F)(F)F

Origin of Product

United States

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